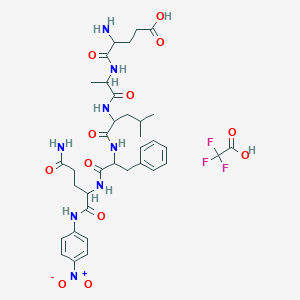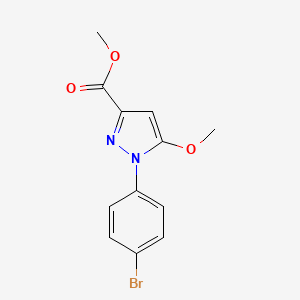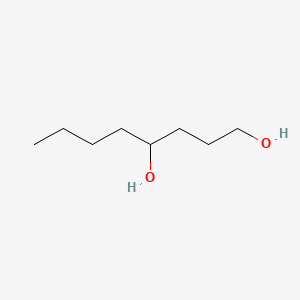
11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione: is a synthetic steroid compound with significant pharmacological properties. It is structurally related to other corticosteroids and is often used in the synthesis of various steroid-based medications. This compound is known for its anti-inflammatory and immunosuppressive effects, making it valuable in medical treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to enhance the compound’s stability and activity.
Oxidation: Conversion of hydroxyl groups to ketones or other functional groups.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as:
Biocatalysis: Utilizing enzymes to catalyze specific reactions.
Chemical Catalysis: Employing chemical catalysts to improve reaction efficiency and yield.
Purification: Techniques like crystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including methanol, chloroform, and dimethyl sulfoxide.
Major Products:
11-Keto-6a-methylpregna-1,4-dien-3,20,21-trione: Formed through oxidation.
6a-Methylpregna-1,4-dien-3,20,21-trione: Resulting from reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Steroid Derivatives: Used as an intermediate in the synthesis of various steroid-based compounds.
Biology:
Cell Signaling Studies: Investigating the role of steroids in cellular signaling pathways.
Medicine:
Anti-inflammatory Drugs: Utilized in the development of medications for inflammatory conditions.
Immunosuppressive Agents: Applied in treatments requiring immune system suppression, such as organ transplants.
Industry:
Pharmaceutical Manufacturing: Integral in the production of steroid-based pharmaceuticals.
Mecanismo De Acción
Molecular Targets and Pathways: 11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione exerts its effects by binding to glucocorticoid receptors in cells. This binding initiates a cascade of molecular events, leading to:
Inhibition of Pro-inflammatory Cytokines: Reducing inflammation.
Suppression of Immune Response: Lowering immune activity to prevent tissue damage.
Comparación Con Compuestos Similares
- 11ß-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione
- 21-Chloro-9-fluoro-11ß-hydroxy-16-methylpregna-1,4,16-triene-3,20-dione
- 11ß,16a,17,21-Tetrahydroxypregna-1,4-dien-3,20-dione
Uniqueness: 11ss-Hydroxy-6a-methylpregna-1,4-dien-3,20,21-trione stands out due to its specific hydroxylation and methylation pattern, which enhances its pharmacological activity and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C22H28O4 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-(11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C22H28O4/c1-12-8-14-15-4-5-16(19(26)11-23)22(15,3)10-18(25)20(14)21(2)7-6-13(24)9-17(12)21/h6-7,9,11-12,14-16,18,20,25H,4-5,8,10H2,1-3H3 |
Clave InChI |
SAEWKRGIAWAQEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)


![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)

![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)

![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)




